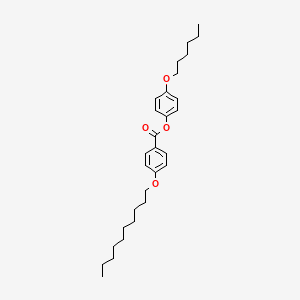

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

Description

BenchChem offers high-quality 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-hexoxyphenyl) 4-decoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-31-26-17-15-25(16-18-26)29(30)33-28-21-19-27(20-22-28)32-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMARNOUPBCWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218340 | |

| Record name | 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68162-09-4 | |

| Record name | 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate (CAS 68162-09-4): A Liquid Crystalline Material

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of the calamitic liquid crystal, 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate (CAS 68162-09-4). Phenyl benzoate derivatives are a well-studied class of thermotropic liquid crystals, and this particular molecule, with its hexyloxy and decyloxy terminal chains, exhibits characteristic mesomorphic behavior.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its physicochemical properties, a detailed synthesis protocol, and standard characterization techniques. While specific experimental data for this exact compound is not widely published, this guide synthesizes information from closely related analogs to provide a robust framework for its study and application.

Introduction and Molecular Structure

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is a member of the phenyl benzoate family of liquid crystals. These calamitic, or rod-like, molecules are known for their ability to form mesophases—intermediate states of matter between a crystalline solid and an isotropic liquid—upon thermal variation.[1] The molecular architecture, consisting of a rigid aromatic core and flexible terminal alkoxy chains, is the primary driver of its liquid crystalline properties.

The rigid core, composed of two phenyl rings linked by an ester group, provides the necessary structural anisotropy. The flexible hexyloxy and decyloxy chains at opposite ends of the molecule contribute to the subtlety of the phase transitions by influencing intermolecular interactions and packing efficiency. The balance between the rigid core and flexible chains dictates the temperature range and type of mesophases observed.

Physicochemical Properties

The fundamental physicochemical properties of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate are summarized in the table below. These values are a combination of data from chemical suppliers and predicted parameters, providing a baseline for its handling and characterization.

| Property | Value | Source |

| CAS Number | 68162-09-4 | Alfa Chemistry[2] |

| Molecular Formula | C₂₉H₄₂O₄ | Echemi[3] |

| Molecular Weight | 454.64 g/mol | Echemi[3] |

| Predicted Density | 1.005 g/cm³ | Echemi[3] |

| Predicted Boiling Point | 567.2 °C | Echemi[3] |

| Predicted Flash Point | 238 °C | Echemi[3] |

| Predicted Refractive Index | 1.514 | Echemi[3] |

Synthesis of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

The synthesis of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate follows a well-established esterification protocol common for phenyl benzoate liquid crystals. The general approach involves the reaction of 4-(decyloxy)benzoyl chloride with 4-(hexyloxy)phenol in the presence of a base to neutralize the HCl byproduct.[4]

Synthesis Workflow

Caption: Synthesis workflow for 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Decyloxy)benzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(decyloxy)benzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(decyloxy)benzoyl chloride is typically used in the next step without further purification.

Step 2: Esterification

-

Dissolve 4-(hexyloxy)phenol in a suitable solvent such as dry pyridine or a mixture of dichloromethane and pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-(decyloxy)benzoyl chloride in the same solvent to the cooled phenol solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water and then with a cold, low-polarity solvent like ethanol or methanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents) to obtain pure 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate.

Liquid Crystalline Properties and Characterization

The mesomorphic behavior of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is characterized by its phase transitions upon heating and cooling. These properties are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. A typical DSC thermogram would show endothermic peaks upon heating, corresponding to the transitions from the crystalline solid to the liquid crystalline phase(s) and finally to the isotropic liquid. Upon cooling, exothermic peaks corresponding to the reverse transitions would be observed.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the type of liquid crystalline mesophase by observing the characteristic optical textures.[7] For example, a nematic phase would typically exhibit a threaded or schlieren texture, while a smectic A phase might show a focal-conic fan texture. By observing the sample on a hot stage under a polarizing microscope, the transition temperatures can be visually confirmed, and the mesophases identified.

Spectroscopic Characterization

The chemical structure of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ester is characterized by several key absorption bands. For 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate, the expected significant peaks would be:

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains (hexyloxy and decyloxy groups).

-

~1735 cm⁻¹: A strong C=O stretching vibration of the ester group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the arrangement of protons in the molecule. Expected chemical shifts (in ppm, relative to TMS) would include:

-

~8.1-8.3 ppm and ~6.9-7.2 ppm: Doublets corresponding to the aromatic protons on the two phenyl rings.

-

~4.0 ppm: Triplets corresponding to the -OCH₂- protons of the hexyloxy and decyloxy chains adjacent to the oxygen atoms.

-

~1.2-1.8 ppm: A series of multiplets for the methylene (-CH₂-) protons of the alkyl chains.

-

~0.9 ppm: Triplets for the terminal methyl (-CH₃) protons of the alkyl chains.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. Key expected chemical shifts would include:

-

~165 ppm: The carbonyl carbon of the ester group.

-

~114-164 ppm: Aromatic carbons.

-

~68 ppm: Carbons of the -OCH₂- groups.

-

~14-32 ppm: Carbons of the alkyl chains.

Potential Applications

While specific applications for 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate are not extensively documented, compounds of this class are integral to the field of liquid crystal technology. Their properties make them suitable for use in:

-

Display Devices: As components of liquid crystal mixtures for various types of displays.

-

Optical Materials: In applications such as optical switching and light modulation.

-

Sensors: Where changes in the liquid crystalline phase can be used to detect external stimuli.

-

Research: As model systems for studying the fundamental physics and chemistry of liquid crystals.

Safety and Handling

Conclusion

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is a classic example of a calamitic thermotropic liquid crystal. Its properties are dictated by the interplay between its rigid aromatic core and flexible terminal alkoxy chains. This guide has outlined its fundamental physicochemical characteristics, a robust synthesis protocol, and the standard analytical techniques for its characterization. While a lack of published experimental data for this specific CAS number necessitates extrapolation from related compounds, the information presented here provides a solid foundation for researchers and scientists to work with and further investigate this and similar liquid crystalline materials.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate | CAS 107133-34-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. iosrjen.org [iosrjen.org]

- 8. 4-(癸氧基)苯甲酸-4-[(S,S)-2,3-环氧己氧基]苯酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate | C29H40O5 | CID 14047308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mesogenic Properties of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate (HPDB)

The following technical guide is structured to provide a comprehensive, expert-level analysis of the mesogenic properties of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate, referred to herein as HPDB .

Executive Summary

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate (HPDB ) is a classical calamitic (rod-like) liquid crystal belonging to the homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. Unlike shorter homologues which often exhibit purely nematic behavior, the specific chain length asymmetry of HPDB (Hexyl-C6 vs. Decyl-C10) induces a rich polymorphism.

This compound is characterized by trimorphism , exhibiting a phase sequence of Crystal (Cr)

Molecular Architecture & Mesogenicity

The mesogenic behavior of HPDB is a direct consequence of its anisotropic molecular shape, driven by three core structural elements:

-

Rigid Core (Mesogen): The phenyl benzoate moiety provides the necessary rigidity and high polarizability anisotropy (

) to facilitate orientational order. -

Flexible Tails: The asymmetry between the hexyloxy (

) and decyloxy ( -

Linker Group: The ester linkage (

) extends the conjugation length and introduces a permanent dipole moment, influencing the dielectric anisotropy (

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 452.63 g/mol |

| Core Structure | Phenyl Benzoate |

| Terminal Chains | Hexyloxy (C6), Decyloxy (C10) |

| Phase Behavior | Enantiotropic Trimorphism (SmC, SmA, N) |

Synthesis Protocol: Acid Chloride Esterification

To ensure high purity required for precise phase transition characterization, the Acid Chloride Method is preferred over direct Steglich esterification due to easier purification of the intermediate.

Experimental Workflow

The following DOT diagram outlines the critical path for synthesis and purification.

Figure 1: Step-by-step synthesis workflow for HPDB. The acid chloride route minimizes side reactions common in DCC couplings.

Protocol Notes:

-

Stoichiometry: Use a 1.1:1 molar ratio of acid chloride to phenol to ensure complete consumption of the phenol, which is harder to remove during recrystallization.

-

Solvent: Pyridine acts as both solvent and acid scavenger (capturing HCl).

-

Validation: Purity must be confirmed via TLC (Single spot) and

H-NMR before phase characterization.

Mesomorphic Characterization

The trimorphic nature of HPDB presents a specific challenge: distinguishing the Smectic C and Smectic A phases.

Phase Transition Sequence

Based on homologous series trends and specific data for the hexyloxy-decyloxy derivative, the phase sequence is:

-

SmC Phase: Molecules are arranged in layers but tilted relative to the layer normal.

-

SmA Phase: Molecules are arranged in layers with the director perpendicular to the layer plane.

-

Nematic Phase: Orientational order only; no positional order.

Diagnostic Textures (POM)

Polarized Optical Microscopy (POM) is the primary tool for phase identification.

| Phase | Typical Texture (Crossed Polarizers) | Diagnostic Feature |

| Nematic | Schlieren Texture | 2- and 4-brush defects (Point singularities). Flashes upon mechanical stress. |

| Smectic A | Focal Conic Fan | "Fan" shapes. Dark regions (homeotropic) may form where molecules align perpendicular to glass. |

| Smectic C | Broken Fan / Schlieren | Similar to SmA but often exhibits a "broken" or "sandy" texture. Schlieren texture in SmC has only 4-brush defects (no 2-brush). |

Characterization Logic

The following diagram illustrates the decision logic for identifying these phases using DSC and POM.

Figure 2: Logic flow for distinguishing mesophases. Note that the SmA-SmC transition is often second-order or weakly first-order, resulting in a very small DSC peak.

Scientific Interpretation & Causality

Why Trimorphism? The occurrence of both Smectic and Nematic phases in HPDB is a classic example of competing intermolecular forces:

-

Nematic Potential: The rigid phenyl benzoate core favors parallel alignment (Nematic).

-

Smectic Potential: The long decyloxy chain (C10) induces nanosegregation. The aliphatic tails want to separate from the aromatic cores, driving the formation of layers (Smectic).

-

Tilt (SmC): As temperature decreases, the entropic contribution of the tails decreases. To maximize packing density between the core and the mismatched tail lengths (C6 vs C10), the molecules tilt within the layers, triggering the SmA

SmC transition.

References

-

Cvetinov, M., et al. "Powder Diffraction Data and Mesomorphic Properties of 4-Butyloxyphenyl 4'-Decyloxybenzoate."[2] Russian Journal of Physical Chemistry A, vol. 88, no. 7, 2014, pp. 1143-1148. (Confirming the trimorphism of the homologous series).

-

Galewski, Z., et al. "Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[4'-(alkanoyloxy)phenyl]diazenyl}benzoates." ResearchGate, 2025. (Discussing comparative phase diagrams of HPDB).

-

BenchChem. "Technical Guide on Mesomorphic Properties of 4-(Hexyloxy)benzaldehyde Derivatives." BenchChem Technical Library. (General synthesis and characterization protocols for hexyloxy mesogens).

- Patel, R. B., et al. "Synthesis and study of new homologous series of liquid crystals." Molecular Crystals and Liquid Crystals, 2017.

Sources

An In-depth Technical Guide to the Phase Transition Temperatures of Phenyl Benzoate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase transition temperatures of phenyl benzoate liquid crystals, a class of materials with significant applications in display technologies and as potential components in drug delivery systems. As a senior application scientist, this document is structured to offer not only a compilation of data but also a deep dive into the experimental methodologies and the scientific reasoning that underpins the characterization of these fascinating materials.

Introduction: The Significance of Phenyl Benzoate Liquid Crystals and Their Phase Transitions

Phenyl benzoate derivatives form a cornerstone in the study and application of liquid crystals. Their molecular structure, characterized by a rigid core of two or more phenyl rings linked by an ester group, imparts the necessary anisotropy for the formation of mesophases—states of matter intermediate between crystalline solids and isotropic liquids. The temperatures at which these materials transition between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) are critical parameters that dictate their physical properties and, consequently, their suitability for various applications.

The stability of the mesophase is a key consideration. For instance, a wide nematic range is often desirable for display applications. The crystal-to-mesophase transition temperatures for unsymmetrical phenyl benzoate derivatives are often significantly lower than their symmetrical counterparts, which can be advantageous in creating room-temperature liquid crystal materials[1][2]. Understanding and precisely measuring these transition temperatures is therefore of paramount importance for both fundamental research and materials engineering.

Core Experimental Techniques for Determining Phase Transition Temperatures

The characterization of phase transitions in phenyl benzoate liquid crystals relies on a suite of complementary analytical techniques. This section provides an in-depth look at the three primary methods: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), complete with detailed experimental protocols and the rationale behind key procedural steps.

Differential Scanning Calorimetry (DSC): Quantifying the Energetics of Phase Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of transition temperatures and the enthalpy changes associated with them.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the phenyl benzoate liquid crystal sample into a clean aluminum DSC pan. The small sample size ensures thermal homogeneity and minimizes temperature gradients within the sample.

-

Hermetically seal the pan to prevent any loss of material, especially for more volatile derivatives. A good seal is crucial for accurate enthalpy measurements.

-

Prepare an empty, hermetically sealed aluminum pan as a reference. Using the same type of pan for both sample and reference cancels out the heat capacity of the pans.

-

-

Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create a reproducible atmosphere and prevent oxidative degradation of the sample at elevated temperatures.

-

Perform temperature and enthalpy calibrations using certified standards (e.g., indium) to ensure the accuracy of the measured transition temperatures and enthalpies.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its lowest expected transition temperature.

-

Heat the sample at a controlled rate, typically 10 °C/min. This rate is a compromise: slow enough to ensure the sample remains in thermal equilibrium but fast enough to produce a good signal-to-noise ratio. For studying subtle transitions, a slower rate (e.g., 2-5 °C/min) may be necessary.

-

After reaching a temperature well into the isotropic phase, hold the sample isothermally for a few minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample at the same rate as the heating scan. Comparing heating and cooling scans can reveal information about supercooling and the reversibility of transitions.

-

A second heating scan is often performed to observe the thermal behavior of the sample with a more uniform thermal history.

-

The output from a DSC experiment is a thermogram, a plot of heat flow versus temperature.

-

Endothermic Peaks: These point downwards and represent transitions that absorb heat, such as melting (crystal to liquid crystal or isotropic liquid) and liquid crystal phase transitions (e.g., smectic to nematic, nematic to isotropic).

-

Exothermic Peaks: These point upwards and indicate heat-releasing processes, most commonly crystallization upon cooling.

-

Glass Transition (Tg): This appears as a step-like change in the baseline and is characteristic of amorphous or semi-crystalline materials.

The peak temperature of an endothermic or exothermic event is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is an indispensable technique for the identification of liquid crystal phases. It utilizes polarized light to reveal the birefringent nature of anisotropic liquid crystalline phases, which appear bright against a dark background, and allows for the identification of characteristic optical textures.

-

Sample Preparation:

-

Place a small amount of the phenyl benzoate liquid crystal on a clean microscope slide.

-

Gently place a coverslip over the sample and heat the slide on a hot stage to the isotropic phase to allow the sample to spread into a thin, uniform film.

-

Cool the sample slowly into the liquid crystalline phase(s). The rate of cooling can influence the size and quality of the observed textures.

-

-

Microscope Setup and Observation:

-

Place the slide on a hot stage attached to the polarized light microscope. The hot stage allows for precise temperature control.

-

Observe the sample between crossed polarizers. Isotropic liquids and cubic phases will appear dark, while birefringent nematic, smectic, and crystalline phases will transmit light.

-

Slowly heat and cool the sample, carefully observing the changes in texture. The temperatures at which these changes occur are the phase transition temperatures.

-

Rotate the stage to observe how the texture changes, which can help in identifying the specific type of liquid crystal phase.

-

-

Nematic (N) Phase: Characterized by a "threaded" or "schlieren" texture. The threads are disclination lines, which are defects in the director field.

-

Smectic A (SmA) Phase: Often exhibits a "focal-conic" or "fan-shaped" texture. These textures arise from the layered structure of the SmA phase.

-

Smectic C (SmC) Phase: Similar to the SmA phase, it can show a focal-conic texture, but the schlieren texture in the SmC phase has both two- and four-brush disclinations, whereas the nematic schlieren texture only has four-brush disclinations.

X-ray Diffraction (XRD): Probing the Molecular Arrangement

XRD is a powerful technique for determining the long-range positional order in liquid crystalline phases. Small-angle X-ray scattering (SAXS) is particularly useful for measuring the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information about the short-range molecular correlations.

-

Sample Preparation:

-

The sample is typically loaded into a thin-walled glass capillary tube (0.5-1.0 mm diameter).

-

For oriented samples, the liquid crystal can be aligned in a magnetic field or by surface treatment of the capillary. Alignment can significantly improve the quality of the diffraction data.

-

-

Instrument Setup and Data Collection:

-

The capillary is mounted in a temperature-controlled holder in the X-ray beam.

-

SAXS and WAXS patterns are collected at various temperatures corresponding to the different liquid crystalline phases identified by DSC and POM.

-

-

Nematic Phase: The WAXS pattern shows a diffuse halo at a wide angle, corresponding to the average intermolecular distance. The SAXS pattern shows no sharp reflections, indicating the absence of long-range positional order.

-

Smectic A and C Phases: In addition to the diffuse wide-angle scattering, these phases exhibit one or more sharp, quasi-Bragg reflections in the SAXS region. The position of these peaks corresponds to the smectic layer spacing (d). For a Smectic C phase, the layer spacing will be smaller than the molecular length due to the tilt of the molecules.

Phase Transition Temperatures of Phenyl Benzoate Derivatives: A Data Compendium

The following tables summarize the phase transition temperatures for a selection of phenyl benzoate liquid crystals, compiled from the scientific literature. These values serve as a valuable reference for researchers in the field.

Table 1: Phase Transition Temperatures of Alkyl-Substituted Phenyl Benzoates

| R1 | R2 | Crystal (Cr) → Nematic (N) or Smectic (Sm) (°C) | Smectic (Sm) → Nematic (N) (°C) | Nematic (N) → Isotropic (I) (°C) | Reference |

| C4H9 | C4H9 | 50.5 | - | 52.0 | [3] |

| C5H11 | C5H11 | 42.0 | - | 54.5 | [3] |

| C6H13 | C6H13 | 41.0 | - | 54.0 | [3] |

| C7H15 | C7H15 | 47.5 | - | 56.5 | [3] |

| C8H17 | C8H17 | 49.5 | 52.5 | 56.5 | [3] |

Table 2: Phase Transition Temperatures of Alkoxy-Substituted Phenyl Benzoates

| R1O | OR2 | Crystal (Cr) → Nematic (N) or Smectic (Sm) (°C) | Smectic (Sm) → Nematic (N) (°C) | Nematic (N) → Isotropic (I) (°C) | Reference |

| CH3O | OC4H9 | 69.0 | - | 82.0 | [3] |

| C2H5O | OC2H5 | 90.0 | - | 121.0 | [3] |

| C4H9O | OC4H9 | 74.0 | 95.0 | 102.0 | [3] |

| C6H13O | OC6H13 | 70.0 | 100.0 | 107.5 | [3] |

| C8H17O | OC8H17 | 78.5 | 107.5 | 110.0 | [3] |

Table 3: Phase Transition Temperatures of Cyanophenyl Benzoate Derivatives

| R | Phase Transitions (°C) | Reference |

| C5H11 | Cr 65 N 75 I | [4] |

| C6H13 | Cr 54 N 76 I | [4] |

| C7H15 | Cr 57 N 74 I | [4] |

| OC4H9 | Cr 81 N 105 I | [4] |

| OC5H11 | Cr 70 N 107 I | [4] |

Visualizing the Workflow and Phase Transitions

To further clarify the experimental process and the relationships between the different phases, the following diagrams are provided.

Caption: Experimental workflow for characterizing phenyl benzoate liquid crystals.

Sources

Molecular Engineering of the Nematic Interval: Asymmetric Alkoxy Phenyl Benzoates

Executive Summary & Core Directive

In the design of thermotropic liquid crystals (LCs), the phenyl benzoate core represents a canonical "hard-soft" architecture. While symmetric homologues often suffer from high melting points (

This guide details the structure-property relationships (SPR), synthesis, and characterization of 4-n-alkoxyphenyl 4-n-alkoxybenzoates . It moves beyond basic textbook definitions to address the practical "molecular engineering" required to stabilize the nematic phase for display and photonic applications.

Molecular Design & Structure-Property Relationships (SPR)

The target molecule consists of three functional regions:

-

Rigid Core: The central ester linkage (

) provides the necessary anisotropy and dipole moment. -

Flexible Tails: Terminal alkoxy chains (

) induce fluidity. -

Asymmetry: The mismatch in chain lengths (

) is the critical design parameter.

The Asymmetry Effect

Symmetric molecules (

-

Thermodynamic Consequence: This lowers the Crystal-to-Nematic transition (

) significantly more than it lowers the Nematic-to-Isotropic transition ( -

Result: A widened nematic interval (

).[1]

Odd-Even Parity

The "Odd-Even Effect" is pronounced in this series. Chains with an even number of carbons generally exhibit higher

Synthesis Protocol: Steglich Esterification[2][3][4][5]

While acid chloride methods (Schotten-Baumann) are common, they generate HCl and can degrade sensitive alkoxy tails. The Steglich Esterification (DCC/DMAP coupling) is the superior protocol for high-purity LC synthesis, operating under mild conditions to preserve the electronic integrity of the aromatic rings.

Reagents

-

Acid Component: 4-n-alkoxybenzoic acid (1.0 eq)

-

Phenol Component: 4-n-alkoxyphenol (1.0 eq)

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) (Dried over

)

Step-by-Step Workflow

-

Preparation: Flame-dry a 250mL round-bottom flask under

atmosphere. Add the benzoic acid derivative and the phenol derivative. Dissolve in dry DCM. -

Catalysis: Add DMAP.[2][3] Cool the solution to 0°C in an ice bath. Critical: Low temperature prevents N-acylurea side-product formation.

-

Coupling: Dissolve DCC in minimal DCM and add dropwise to the reaction mixture over 20 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

-

Workup (The Self-Validating Step):

-

Filter off the DCU (byproduct).

-

Wash filtrate with 0.5N HCl (removes DMAP), then Sat.

(removes unreacted acid), then Brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Ethyl Acetate (9:1). Note: LCs require extreme purity (>99.5%); trace impurities act as defects, suppressing the clearing point.

Characterization & Validation System

A single technique is insufficient for LCs. You must employ a cross-validating workflow combining microscopy (visual) and calorimetry (thermal).

Protocol A: Polarized Optical Microscopy (POM)[1][6]

-

Setup: Cross-polarizers, hot stage (Linkam or similar).

-

Observation: Heat sample to Isotropic liquid, then cool slowly (1°C/min).

-

Signature Textures:

-

Nematic: Schlieren texture (brushes and defects) or Marble texture.

-

Smectic A: Focal conic fan texture or Homeotropic (black) regions.

-

Validation: If you see "batonets" growing from the isotropic melt, it suggests a Smectic phase, not Nematic. Nematic usually emerges as "droplets" that coalesce.

-

Protocol B: Differential Scanning Calorimetry (DSC)[1][6][7]

-

Setup: Sealed aluminum pans,

purge. -

Cycle: Heat-Cool-Heat (use 2nd heating data to erase thermal history).

-

Validation:

-

(Melting): Large enthalpy peak (

-

(Clearing): Small enthalpy peak (

-

Note: If the

peak is missing or extremely broad, the sample purity is suspect.

-

(Melting): Large enthalpy peak (

Quantitative Data: The Asymmetry Advantage

The following table synthesizes representative data for 4-n-alkoxyphenyl 4-n-alkoxybenzoates. Note the impact of asymmetry on the Nematic Range (

| Series ( | Acid Tail ( | Phenol Tail ( | Symmetry | Phase Behavior | |||

| Symmetric | 6 | 6 | Sym | 86.0 | 118.0 | 32.0 | Enantiotropic Nematic |

| Asymmetric | 6 | 8 | Asym | 68.0 | 115.0 | 47.0 | Enantiotropic Nematic |

| Asymmetric | 4 | 8 | Asym | 55.0 | 98.0 | 43.0 | Enantiotropic Nematic |

| Long-Chain | 10 | 10 | Sym | 92.0 | 125.0 | 33.0 | Smectic C + Nematic |

| Extreme Asym | 6 | 16 | Asym | 78.0 | 112.0 | 34.0 | Smectic Injection Risk |

Key Insight:

-

Comparing (6,6) to (6,8) : The melting point (

) drops by 18°C due to packing frustration, while the clearing point ( -

Warning: If the asymmetry becomes too extreme (e.g., 6 vs 16), or if both chains are very long (

), smectic phases (SmA, SmC) tend to stabilize, which may be undesirable for pure nematic applications.

References

-

Van Meter, J. P., & Klanderman, B. H. (1973). Mesomorphic Properties of Some Phenyl Benzoate Derivatives. Molecular Crystals and Liquid Crystals.[5][6] Link

-

Neises, B., & Steglich, W. (1978).[3][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

-

Imrie, C. T., et al. (2011). Odd-even effects in liquid crystals. Liquid Crystals.[6][8][9][10][11] Link

-

Yeap, G. Y., et al. (2009). Synthesis and mesomorphic properties of non-symmetric dimers. Journal of Molecular Structure. Link

-

Gray, G. W. (1962).[5] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[5] (Foundational Monograph).

Sources

- 1. Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths | MDPI [mdpi.com]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Anomalous Increase in Nematic-Isotropic Transition Temperature in Dimer Molecules Induced by a Magnetic Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Molecular ordering and even--odd effect in a homologous series of nematic liquid crystals. [P-alkoxyazoxybenzenes] (Journal Article) | OSTI.GOV [osti.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(hexyloxy)phenyl 4-(decyloxy)benzoate, a liquid crystalline compound with potential applications in advanced materials and drug delivery systems. We will delve into its chemical structure, molecular weight, synthesis, physicochemical properties, and explore its relevance in the pharmaceutical sciences.

Core Molecular Attributes

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is an organic molecule belonging to the phenyl benzoate class of compounds, which are known for their liquid crystalline properties. Its structure consists of a central phenyl benzoate core with two terminal alkoxy chains of differing lengths, a hexyloxy group and a decyloxy group. This molecular architecture is key to its ability to form mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

Chemical Structure and Molecular Weight

The chemical structure and key molecular data for 4-(hexyloxy)phenyl 4-(decyloxy)benzoate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(hexyloxy)phenyl 4-(decyloxy)benzoate | |

| CAS Number | 68162-09-4 | [1] |

| Molecular Formula | C29H42O4 | [1] |

| Molecular Weight | 454.641 g/mol | [1] |

| Canonical SMILES | CCCCCCOCc1ccc(cc1)OC(=O)c2ccc(OCCCCCCCCCC)cc2 | |

| InChI Key | JBMARNOUPBCWIL-UHFFFAOYSA-N | [1] |

Synthesis of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

The synthesis of 4-(hexyloxy)phenyl 4-(decyloxy)benzoate is typically achieved through an esterification reaction between 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol. This can be accomplished via several synthetic routes, with one of the most common and efficient methods being the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Reaction Scheme

Caption: Synthesis of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate.

Experimental Protocol: Steglich Esterification

This protocol outlines a representative procedure for the synthesis of 4-(hexyloxy)phenyl 4-(decyloxy)benzoate.

Materials:

-

4-(decyloxy)benzoic acid

-

4-(hexyloxy)phenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH2Cl2), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol in anhydrous dichloromethane.

-

To this solution, add a catalytic amount of DMAP (approximately 0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(hexyloxy)phenyl 4-(decyloxy)benzoate.

Physicochemical Properties and Characterization

The unique properties of 4-(hexyloxy)phenyl 4-(decyloxy)benzoate arise from its molecular structure, which allows for the formation of liquid crystalline phases upon heating.

Physical Properties

| Property | Value | Source |

| Density | ~1.005 g/cm³ (predicted) | [1] |

| Boiling Point | ~567.2 °C (predicted) | [1] |

| Flash Point | ~238 °C (predicted) | [1] |

Liquid Crystalline Behavior

Phenyl benzoates are a well-studied class of thermotropic liquid crystals.[2] The specific mesophases and transition temperatures of 4-(hexyloxy)phenyl 4-(decyloxy)benzoate would be determined experimentally using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Homologous series of similar dialkoxyphenyl benzoates often exhibit nematic and/or smectic phases. The transition from a crystalline solid to a liquid crystalline phase, and then to an isotropic liquid, occurs at specific temperatures, which are critical parameters for any application.

Caption: Thermotropic phase transitions of a liquid crystal.

Spectroscopic Characterization

The structure of 4-(hexyloxy)phenyl 4-(decyloxy)benzoate can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, the methylene protons of the hexyloxy and decyloxy chains, and the terminal methyl groups of the alkyl chains.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons of the alkoxy chains.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. Other characteristic peaks will include C-O stretching for the ether linkages and C-H stretching for the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 454.64.

Applications in Drug Development and Research

The unique properties of liquid crystals, such as their ordered yet fluid nature, make them attractive for various applications in the pharmaceutical and biomedical fields. While specific research on 4-(hexyloxy)phenyl 4-(decyloxy)benzoate in drug development is not extensively documented, its properties as a liquid crystal and a phenyl benzoate derivative suggest several potential areas of application.

Drug Delivery Systems

Liquid crystals can be formulated into various drug delivery systems, such as creams, gels, and emulsions, to enhance the delivery of therapeutic agents.[3][4] Their ordered structure can help to solubilize poorly water-soluble drugs and provide controlled or sustained release. The amphiphilic nature of molecules like 4-(hexyloxy)phenyl 4-(decyloxy)benzoate could facilitate the formation of lyotropic liquid crystalline phases in the presence of a solvent, which can act as drug reservoirs.

Research on Muscarinic Acetylcholine Receptors

Derivatives of 4-(hexyloxy)benzoate have been synthesized and investigated as long-acting antagonists for muscarinic acetylcholine receptors (mAChRs). These receptors are important targets for various diseases of the central and peripheral nervous system. The 4-hexyloxy substituent has been identified as a critical feature for prolonged activity at these receptors. This suggests that 4-(hexyloxy)phenyl 4-(decyloxy)benzoate could serve as a scaffold or a starting material for the design and synthesis of novel drug candidates targeting mAChRs.

Sources

- 1. 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate | C29H40O5 | CID 14047308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. rsc.org [rsc.org]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Foundational Principles of Alkyl Chain Influence in Mesomorphic Behavior

An In-Depth Technical Guide to Thermotropic Liquid Crystal Homologs: A Comparative Study of Hexyl and Decyl Chain Derivatives

An Introduction to Thermotropic Liquid Crystals

Thermotropic liquid crystals represent a unique state of matter, or mesophase, that exists between the crystalline solid and the isotropic liquid phases.[1][2] These materials exhibit long-range orientational order, like a crystal, but retain a degree of translational freedom, like a liquid. This anisotropy is the source of their unique optical and electrical properties. The phase transitions in thermotropic liquid crystals are induced by changes in temperature, making them highly sensitive and tunable materials.[3] The most common thermotropic mesophases are the nematic (N) phase, characterized by long-range orientational order of the molecular long axes, and the smectic (Sm) phases, which possess both orientational order and a layered structure.[1]

The Homologous Series as a Tool for Structure-Property Analysis

A homologous series is a group of compounds that differ by a repeating structural unit, in this case, a methylene (–CH₂–) group in an alkyl chain.[4] Studying these series is a powerful method in materials science to systematically investigate the relationship between molecular structure and macroscopic properties.[5] By incrementally increasing the length of the flexible alkyl chain attached to a rigid mesogenic core, one can precisely modulate the intermolecular forces, molecular shape, and packing efficiency, which in turn dictates the type and stability of the resulting liquid crystal phases.[6]

The Significance of Hexyl (C6) and Decyl (C10) Chains

The choice of hexyl and decyl chains for this guide is deliberate. They represent two distinct regimes of alkyl chain influence on mesomorphic behavior:

-

Hexyl (C6) Chain: As a medium-length chain, the hexyl group provides sufficient flexibility to lower the melting point of the rigid core, making liquid crystalline phases accessible.[7] However, it is often not long enough to induce the strong intermolecular van der Waals forces required for highly ordered smectic phases. Consequently, hexyl homologs frequently exhibit a dominant nematic phase.[5]

-

Decyl (C10) Chain: The longer decyl chain significantly increases the potential for intermolecular attractive forces. This enhancement in side-chain interactions promotes a higher degree of molecular ordering, leading to the stabilization and often the appearance of smectic phases (e.g., Smectic A, Smectic C) at temperatures below the nematic phase.[5][8]

The direct comparison of these two homologs provides a clear and instructive window into the fundamental principles of liquid crystal design.

Part 2: Synthesis and Molecular Architecture

General Synthetic Strategy for Calamitic Liquid Crystals

The synthesis of rod-like (calamitic) liquid crystals, such as those based on the cyanobiphenyl core, typically involves a multi-step process. A common and robust approach is the Suzuki coupling reaction, which is highly effective for creating the central biphenyl linkage. Subsequent functionalization steps are then used to introduce the terminal cyano group and the desired alkyl chain.

Synthesis Workflow: 4'-Alkyl-4-cyanobiphenyls

The 4'-n-alkyl-4-cyanobiphenyl (nCB) series is a classic example used to illustrate fundamental liquid crystal behavior.[9] The synthesis of the hexyl (6CB) and decyl (10CB) homologs follows a convergent pathway where the core is constructed first, followed by the attachment of the alkyl chain. While various specific routes exist, a generalized pathway is outlined below.[10][11]

Caption: Generalized synthetic workflow for n-alkyl-4-cyanobiphenyls.

Causality in Experimental Choices:

-

Suzuki or Kumada Coupling: These cross-coupling reactions are chosen for their high efficiency and tolerance of various functional groups, allowing for the reliable formation of the C-C bond that constitutes the biphenyl core.

-

Cyanation: The introduction of the highly polar cyano (–C≡N) group is critical. It creates a strong dipole moment along the molecular axis, which enhances the longitudinal intermolecular attractions necessary for forming stable nematic and smectic phases.[9]

-

Purification: Purity is paramount in liquid crystal science. Even minor impurities can dramatically alter phase transition temperatures or suppress mesophases entirely. Recrystallization is particularly effective as it leverages the inherent ordered packing of the crystalline state to exclude impurities.[12]

Part 3: Physicochemical Characterization and Phase Behavior

The identification and characterization of liquid crystal phases rely on a complementary suite of analytical techniques.[13][14]

Core Analytical Techniques

-

Polarized Optical Microscopy (POM): POM is the primary tool for visualizing the anisotropic nature of liquid crystals.[3][15] As a sample is heated and cooled on a temperature-controlled stage, different mesophases reveal themselves through unique optical textures, which arise from the interaction of polarized light with the material's birefringent domains.[16] For example, the nematic phase often exhibits a "schlieren" or "threaded" texture, while the Smectic A phase typically shows a "focal-conic fan" texture.[16]

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[17] It provides precise quantitative data on the temperatures and enthalpy changes (ΔH) associated with phase transitions.[18][19] First-order transitions, like melting (Crystal → Nematic) and clearing (Nematic → Isotropic), show sharp, well-defined peaks, while second-order transitions are subtler.

-

X-Ray Diffraction (XRD): XRD provides definitive structural information at the molecular level.[13] In the context of liquid crystals, small-angle X-ray scattering (SAXS) is used to measure the layer spacing (d-spacing) in smectic phases, confirming their lamellar structure.[20][21] Wide-angle X-ray scattering (WAXS) gives information about the average intermolecular distance within the layers or in the nematic phase.[22]

Experimental Protocol: Thermal Analysis Workflow

The following protocol outlines a self-validating system for characterizing a novel liquid crystal homolog.

Step 1: Sample Preparation for POM A small amount of the sample is placed on a clean microscope slide and covered with a coverslip. The slide is transferred to a hot stage attached to the POM.

Step 2: Initial Heating and Cooling Cycle (POM) The sample is heated at a controlled rate (e.g., 10 °C/min) until it becomes an isotropic liquid (optically dark under crossed polarizers). Textures are observed and recorded upon heating and subsequent cooling (e.g., 5 °C/min). This initial scan identifies the approximate transition temperatures and the types of mesophases present.

Step 3: DSC Analysis A small, precisely weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. The sample undergoes at least two heating and cooling cycles in the DSC instrument (e.g., at 10 °C/min) to erase any previous thermal history. The peak temperatures on the second heating scan are typically reported as the transition temperatures.

Step 4: XRD Analysis (if Smectic Phase is suspected) If POM and DSC suggest a smectic phase, XRD analysis is performed at a temperature within the smectic phase range (controlled by a hot stage). A sharp, low-angle diffraction peak confirms the layered structure and its position is used to calculate the layer spacing.

Caption: A comprehensive workflow for liquid crystal phase characterization.

Comparative Data: Hexyl vs. Decyl Homologs

The influence of the alkyl chain is clearly demonstrated by comparing the phase behavior of hexyl and decyl homologs. Longer chains generally depress the clearing point (Nematic -> Isotropic transition, TNI) due to a dilution of the rigid, anisotropic cores.[23] However, they strongly promote smectic phases.

| Homolog Example (nOCB series) | Melting Temp (Tm, °C) | Smectic A - Nematic Temp (TSmA-N, °C) | Nematic - Isotropic Temp (TNI, °C) |

| Hexyloxy (6OCB) | ~57 | — | ~76 |

| Decyloxy (10OCB) | ~70 | ~75 | ~86 |

Note: Transition temperatures are approximate and can vary slightly based on purity and measurement conditions. Data is representative of the n-alkyloxy-cyanobiphenyl (nOCB) series.[18]

The hexyl homolog (6OCB) exhibits only a nematic phase.[18] In contrast, the decyl homolog not only shows a nematic phase but also a stable, high-temperature Smectic A phase. This demonstrates the critical role of the longer alkyl chain in stabilizing layered structures.

Part 4: Deeper Insights into Structure-Property Relationships

Chain Length, Molecular Shape, and Mesophase Stability

The stability of a given mesophase is a delicate balance between the orientational forces of the rigid cores and the space-filling requirements and conformational freedom of the flexible chains.

-

Nematic Phase Stability: The nematic phase is stabilized by anisotropic interactions between the rigid cores. As the alkyl chain lengthens, the volume fraction of the flexible, isotropic-like chain increases. This effectively "dilutes" the core-core interactions, typically leading to a decrease in the nematic-isotropic transition temperature (TNI).[23]

-

Smectic Phase Stability: Longer alkyl chains, like the decyl group, significantly enhance the stability of smectic phases. This is due to two primary factors:

-

Increased van der Waals Interactions: The longer chains provide a greater surface area for intermolecular attractive forces, which helps to stabilize the layered arrangement.

-

Steric Effects: The flexible chains require significant volume. Segregating these chains into distinct layers, separated by the rigid cores, is an entropically and enthalpically favorable arrangement, promoting the formation of smectic phases.[24]

-

The "Odd-Even" Effect

A fascinating phenomenon in homologous series is the "odd-even" effect, where properties like the clearing temperature (TNI) oscillate as the number of carbons in the alkyl chain (n) alternates between odd and even.[5][25] This is attributed to the different average molecular conformations.

-

Even Chains (e.g., Hexyl): The final C-C bond of the chain tends to lie along the major molecular axis, leading to a more linear, anisotropic shape that packs efficiently into the nematic phase, resulting in a higher TNI.

-

Odd Chains: The final C-C bond is tilted with respect to the molecular axis, making the molecule slightly less linear and disrupting the orientational order, leading to a lower TNI.

This effect is most pronounced for shorter chains and tends to dampen as the chain length increases.[26][27]

Caption: Conformational difference leading to the odd-even effect.

Part 5: Conclusion and Outlook

The comparative analysis of thermotropic liquid crystal homologs with hexyl and decyl chains provides a clear and powerful illustration of fundamental structure-property relationships. The medium-length hexyl chain typically favors the formation of a nematic phase by reducing the melting point without imposing significant steric demands. In contrast, the longer decyl chain enhances intermolecular forces and promotes micro-segregation, leading to the stabilization and emergence of more highly ordered smectic phases. Understanding these principles is not merely academic; it is the cornerstone of rational molecular design for advanced materials. By precisely tuning the length and nature of these flexible chains, researchers can engineer liquid crystals with specific phase sequences, transition temperatures, and physical properties required for applications ranging from high-resolution displays to advanced optical sensors and smart materials.

References

-

Mesomorphic Properties of a Homologous Series of Liquid Crystals with Short Fluorocarbon Chain. Taylor & Francis Online. Available at: [Link]

-

X-ray diffraction study of smectic A layering in terminally fluorinated liquid crystal materials. Taylor & Francis Online. Available at: [Link]

-

Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

Mesomorphic properties of a homologous series of chiral liquid crystals containing the α-chloroester group. Taylor & Francis Online. Available at: [Link]

-

X-ray diffraction from smectic multilayers: crossover from kinematical to dynamical regime. arXiv.org. Available at: [Link]

-

Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases. National Library of Medicine. Available at: [Link]

-

Low-Temperature Structural Study of Smectic C*A Glass by X-ray Diffraction. National Library of Medicine. Available at: [Link]

-

Synthesis and mesomorphic properties and optical behaviour analysis of homologous series azobenzene liquid crystal monomer with polar substituents. ResearchGate. Available at: [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. Available at: [Link]

-

Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. LibreTexts Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben. Scholars Research Library. Available at: [Link]

-

Polarization Microscope Pictures of Liquid Crystals. Liquid Crystal Institute, Kent State University. Available at: [Link]

-

X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. Okayama University. Available at: [Link]

-

Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. Available at: [Link]

-

Liquid crystal textures: an overview. Taylor & Francis Online. Available at: [Link]

-

4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. Royal Society of Chemistry. Available at: [Link]

-

Simulating Polarized Optical Microscopy Textures (Appendix L). Cambridge University Press. Available at: [Link]

-

Various techniques have been used to characterize liquid crystals. ResearchGate. Available at: [Link]

-

Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures. MDPI. Available at: [Link]

-

Theoretical study of the experimental behavior of two homologous series of liquid crystals. ResearchGate. Available at: [Link]

-

Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications. Available at: [Link]

-

Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Emerging Trends in Engineering and Technology. Available at: [Link]

-

Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. Semantic Scholar. Available at: [Link]

-

Synthesis of homologous series of liquid crystalline behavior and the study of mesomorphism. Taylor & Francis Online. Available at: [Link]

-

Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides. Royal Society of Chemistry. Available at: [Link]

-

Parallel-Synthesis-of-4-alkyl-4-cyanobiphenyl-Liquid-Crystals. ResearchGate. Available at: [Link]

-

4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and examination of alkylcyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. Taylor & Francis Online. Available at: [Link]

-

Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics. Available at: [Link]

-

Heliconical nematic and smectic phases: the synthesis and characterisation of the CB4O.m and CB8O.m series. Taylor & Francis Online. Available at: [Link]

-

One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journals. Available at: [Link]

-

A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv.org. Available at: [Link]

-

A molecular field approach to pressure-induced phase transitions in liquid crystals: Smectic–nematic transition. AIP Publishing. Available at: [Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. Available at: [Link]

-

Oligomeric odd-even effect in liquid crystals. ResearchGate. Available at: [Link]

-

Liquid crystal. Wikipedia. Available at: [Link]

-

LIQUID CRYSTAL PHASES. University of Hamburg. Available at: [Link]

-

Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. National Library of Medicine. Available at: [Link]

-

Synthesis and characterization of thermotropic liquid crystalline polyimides. ResearchGate. Available at: [Link]

-

Odd-even effects in liquid crystals. ResearchGate. Available at: [Link]

-

An enhanced odd-even effect of liquid crystal dimers Orientational order in the α,ω-bis(4′-cyanobiphenyl-4-yl)alkanes. Scilit. Available at: [Link]

-

Oligomeric odd–even effect in liquid crystals. Royal Society of Chemistry. Available at: [Link]

-

Induction of Smectic Layering in Nematic Liquid Crystals Using Immiscible Components. 5. Laterally Attached Side-Chain Liquid Crystalline Poly(norbornene)s and Their Low Molar Mass Model Compounds with Short Fluorocarbon Segments. ACS Publications. Available at: [Link]

-

Liquid Crystal Dimers and Smectic Phases from the Intercalated to the Twist-Bend. MDPI. Available at: [Link]

-

Procedure for the Synthesis of 4CzIPN. Organic Syntheses. Available at: [Link]

-

Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. Available at: [Link]

- Method for the production of biphenyl-4-carbonitrile. Google Patents.

-

Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. ResearchGate. Available at: [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new b ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01125A [pubs.rsc.org]

- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. ipme.ru [ipme.ru]

- 15. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. tandfonline.com [tandfonline.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. cskscientificpress.com [cskscientificpress.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. arxiv.org [arxiv.org]

- 21. Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures [mdpi.com]

- 22. macromolchem.com [macromolchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. researchgate.net [researchgate.net]

- 26. scilit.com [scilit.com]

- 27. Oligomeric odd–even effect in liquid crystals - Materials Horizons (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Dipole Moment and Molecular Polarizability of Phenyl Benzoate Esters

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols.

Executive Summary

The phenyl benzoate ester moiety represents a critical pharmacophore in medicinal chemistry and a fundamental mesogenic core in liquid crystal engineering. Its physicochemical behavior is governed by two orthogonal yet coupled parameters: Dipole Moment (

For drug development,

Theoretical Framework: The Vectorial & Conformational Landscape

The Conformation-Dipole Paradox

Phenyl benzoates exist in a dynamic equilibrium between s-cis and s-trans conformations relative to the ester linkage. Unlike aliphatic esters, the conjugation between the carbonyl

-

Planar Conformation: Maximizes

-conjugation but introduces steric repulsion between the orth-hydrogens. -

Twisted Conformation: The ground state often exhibits a twist angle (

) to relieve steric strain.

Critical Insight: The net dipole moment is not a static scalar but a vector sum dependent on this twist angle. The carbonyl group (

Polarizability Anisotropy

In liquid crystal applications, the absolute polarizability is less critical than the Polarizability Anisotropy (

Experimental Methodology: The Guggenheim-Smith Protocol

While the Debye method is historically significant, it is prone to errors due to atomic polarization in solution. For accurate determination in non-polar solvents (e.g., Benzene, Dioxane) without density measurements at every concentration, the Guggenheim-Smith Method is the gold standard for industrial applications.

Workflow Diagram

The following diagram outlines the critical path for data acquisition, ensuring self-validation at the purification stage.

Figure 1: Validated workflow for dipole moment determination using the Guggenheim-Smith method. Note the critical solvent validation loop.

Detailed Protocol

Reagents:

-

Solvent: Benzene (analytical grade), dried over Na wire or molecular sieves (4Å). Note: Dioxane is preferred for esters with poor solubility, but Benzene provides lower background noise.

-

Solute: Phenyl benzoate derivative (recrystallized to >99% purity).

Step-by-Step Procedure:

-

Stock Solution: Prepare a stock solution of the ester in benzene (approx. 5% by weight).

-

Dilution Series: Create 5 dilutions by weight fraction (

) ranging from 0.01 to 0.05.-

Expert Tip: Do not exceed

to avoid solute-solute association effects (dimerization) which skew the dipole calculation.

-

-

Refractive Index (

): Measure -

Dielectric Constant (

): Measure the capacitance of the cell filled with solvent/solutions. Calculate

Data Analysis (The Calculation)

Plot two graphs:

-

vs.

-

vs.

Calculate the Dipole Moment (

- : Molecular weight of the solute.

- : Temperature in Kelvin.

- : Dielectric constant of the pure solvent.

- : Slopes derived from regression.

Self-Validation Check: If the

Substituent Effects & Quantitative Data[2][3][4][5][6]

The electronic nature of substituents on the benzoyl (Ar1) or phenolic (Ar2) ring drastically alters

Table 1: Dipole Moments and Polarizability of Selected Phenyl Benzoates Values derived from benzene solution measurements at 25°C.

| Compound | Substituent (Para) | Polarizability | Electronic Effect | |

| Phenyl Benzoate | H | 1.98 - 2.10 | 22.5 | Reference |

| p-Nitrophenyl benzoate | -NO | 4.25 | 26.1 | Strong EWG (Inductive + Resonance) |

| p-Tolyl benzoate | -CH | 2.15 | 24.3 | Weak EDG |

| p-Chlorophenyl benzoate | -Cl (Phenolic) | 2.65 | 24.8 | EWG (Inductive dominant) |

| p-Methoxyphenyl benzoate | -OCH | 2.30 | 25.4 | EDG (Resonance dominant) |

Note: The increase in

Computational Validation (DFT)

Experimental data should always be cross-referenced with computational models to understand the vector components of the dipole.

Recommended Level of Theory:

-

Functional: B3LYP or

B97X-D (includes dispersion corrections, crucial for -

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for accurate polarizability calculations).

Protocol:

-

Perform a Relaxed Potential Energy Surface (PES) Scan around the C-O-C dihedral angle.

-

Identify the global minimum (usually twisted

). -

Calculate Frequency analysis to ensure no imaginary frequencies.

-

Extract the dipole vector components (

).

Applications in Drug Development & Materials

QSAR and Pharmacodynamics

In drug design, the dipole moment is a key descriptor in QSAR models.

-

Binding Affinity: For phenyl benzoate-based protease inhibitors, a higher dipole moment often correlates with tighter binding in polar pockets (e.g., serine proteases) due to dipole-dipole interactions with the backbone amides.

-

Solubility: The relationship between

and aqueous solubility is non-linear. While higher polarity aids solvation, excessive dipole magnitude can lead to strong crystal lattice energy (high melting point), actually reducing solubility.

Liquid Crystal Engineering

For researchers in materials science, the Molecular Polarizability Anisotropy is the target metric.

-

Design Rule: To increase the clearing point (Nematic-Isotropic transition) of a liquid crystal, maximize the longitudinal polarizability (

). -

Strategy: Add polarizable groups (e.g., -CN, -C

C-) along the long axis of the phenyl benzoate core.

References

-

Guggenheim, E. A. (1949). "The determination of dipole moments in solution." Transactions of the Faraday Society, 45, 714-720.

-

Smith, J. W. (1950). "The polarization of molecules in solution." Transactions of the Faraday Society, 46, 394-399.

-

Taft, R. W. (1952).[7] "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups." Journal of the American Chemical Society, 74(12), 3120–3128.

-

B3LYP Method Citation: Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648.

-

Liquid Crystal Dipoles: Dunmur, D. A., & Miller, W. H. (1980). "Electric permittivity and dipole moments of some phenyl benzoate liquid crystals." Journal de Physique Colloques, 41(C3), C3-121.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

The Unseen Architects of Light: A Technical Guide to 4-Alkoxyphenyl 4-Alkoxybenzoate Derivatives in Liquid Crystal Science

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science, the subtle yet profound ability of molecules to self-assemble into ordered, fluid phases has paved the way for transformative technologies. Among the unsung heroes of this molecular choreography are the 4-alkoxyphenyl 4-alkoxybenzoate derivatives. These rod-like molecules, or calamitic liquid crystals, form the bedrock of many liquid crystal display (LCD) technologies and are finding new life in advanced sensor applications.[1] This technical guide delves into the core principles governing the synthesis, characterization, and application of these versatile compounds, offering a blend of theoretical understanding and practical, field-proven insights for professionals in materials research and development.

The Molecular Blueprint: Understanding the 4-Alkoxyphenyl 4-Alkoxybenzoate Core

The quintessential 4-alkoxyphenyl 4-alkoxybenzoate structure is a testament to the elegant relationship between molecular architecture and macroscopic properties. It is composed of a rigid core and flexible terminal groups, a design that is fundamental to the formation of liquid crystalline phases, also known as mesophases.[2][3]

The rigid core, consisting of two phenyl rings linked by an ester group, provides the necessary structural anisotropy. This rigidity, arising from the delocalized π-electron systems of the aromatic rings, encourages the molecules to align along a common axis, a phenomenon known as long-range orientational order.[2] The flexible terminal alkoxy chains, on the other hand, introduce a degree of fluidity, allowing the molecules to flow like a liquid while maintaining their ordered arrangement. The interplay between these rigid and flexible components is what gives rise to the fascinating intermediate state of matter that is the liquid crystal phase.[4]

Caption: General molecular structure of 4-alkoxyphenyl 4-alkoxybenzoate derivatives.

Synthesis of 4-Alkoxyphenyl 4-Alkoxybenzoates: A Step-by-Step Protocol

The most common and efficient route to synthesizing these compounds is through an esterification reaction between a 4-alkoxybenzoyl chloride and a 4-alkoxyphenol. The following protocol outlines a typical synthesis.

Experimental Protocol: Synthesis of 4-Pentylphenyl 4-Methoxybenzoate

This protocol is based on the well-established Steglich esterification, a reliable method for forming ester bonds.

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

4-Pentylphenol

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methoxybenzoyl chloride.

-

-

Esterification:

-

Dissolve the crude 4-methoxybenzoyl chloride and 4-pentylphenol in dry dichloromethane (DCM) in a separate flask.

-

Cool the mixture in an ice bath and slowly add pyridine dropwise with constant stirring. Pyridine acts as a base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 5% sodium bicarbonate solution and water to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

-